molecular formula C15H11FO3 B6400480 2-(4-Acetylphenyl)-4-fluorobenzoic acid CAS No. 1261959-87-8

2-(4-Acetylphenyl)-4-fluorobenzoic acid

Cat. No.: B6400480
CAS No.: 1261959-87-8
M. Wt: 258.24 g/mol
InChI Key: KDKGVURZTYEUIW-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4-fluorobenzoic acid is an organic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-4-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign organoboron reagents is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

    Reduction: 2-(4-Hydroxyphenyl)-4-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetylphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-4-fluorobenzoic acid: Similar structure but with a methyl group instead of an acetyl group.

    2-(4-Acetylphenyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-Acetylphenyl)-4-fluorobenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical properties. The fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)14-8-12(16)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKGVURZTYEUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689770
Record name 4'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-87-8
Record name 4'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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